BUT-FUCOXANTHIN, 19/'-(SH)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

BUT-FUCOXANTHIN, 19’-(SH) is a derivative of fucoxanthin, a carotenoid found predominantly in marine brown algae. Fucoxanthin is known for its unique chemical structure, which includes an allenic bond, a 5,6-monoepoxide, and various oxygenic functional groups such as hydroxyl, epoxy, carbonyl, and carboxyl moieties . This compound exhibits numerous health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of BUT-FUCOXANTHIN, 19’-(SH) typically involves the extraction of fucoxanthin from brown algae followed by chemical modification. One common method is ultrasonic-assisted extraction, which uses solvents like n-hexane and ethanol to obtain a crude extract from algae such as Sargassum fusiforme . The crude extract is then subjected to elution-extrusion countercurrent chromatography to isolate fucoxanthin with high purity .

Industrial Production Methods: In industrial settings, the production of fucoxanthin can be enhanced through cell culture and genetic engineering of micro-algae. Macro-algae, especially edible seaweeds, are also used as natural resources for harvesting and purification . The sugaring-out method, which involves phase separation triggered by glucose, is another novel approach for the preparation of fucoxanthin .

Analyse Chemischer Reaktionen

Types of Reactions: BUT-FUCOXANTHIN, 19’-(SH) undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups makes it prone to degradation upon exposure to light, heat, enzymes, oxygen, and other prooxidant molecules .

Common Reagents and Conditions: Common reagents used in the reactions of BUT-FUCOXANTHIN, 19’-(SH) include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to prevent degradation .

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of fucoxanthin, which retain some of the bioactive properties of the parent compound .

Wissenschaftliche Forschungsanwendungen

BUT-FUCOXANTHIN, 19’-(SH) has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the chemical behavior of carotenoids and their derivatives.

Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular protection mechanisms.

Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes, obesity, cardiovascular diseases, cancer, and neurodegenerative diseases

Wirkmechanismus

The mechanism of action of BUT-FUCOXANTHIN, 19’-(SH) involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the activation of the Nrf2/Keap1/ARE pathway, leading to an increase in intracellular glutathione levels . This pathway plays a crucial role in cellular defense against oxidative stress. Additionally, BUT-FUCOXANTHIN, 19’-(SH) interacts with the intestinal flora to protect intestinal health and prevent organ fibrosis .

Vergleich Mit ähnlichen Verbindungen

Astaxanthin: Another carotenoid with strong antioxidant properties, commonly found in marine organisms like shrimp and salmon.

Beta-carotene: A precursor to vitamin A, found in various fruits and vegetables, known for its antioxidant activity.

Lutein: A xanthophyll found in green leafy vegetables, known for its role in eye health.

Comparison: Compared to these similar compounds, BUT-FUCOXANTHIN, 19’-(SH) has a unique chemical structure with an allenic bond and multiple oxygenic functional groups, which contribute to its distinct bioactive properties . Its ability to activate the Nrf2/Keap1/ARE pathway and interact with the intestinal flora sets it apart from other carotenoids .

Eigenschaften

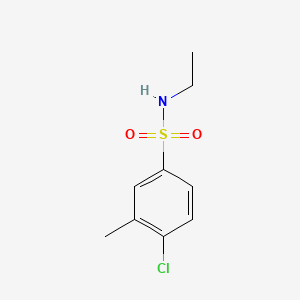

CAS-Nummer |

111234-30-1 |

|---|---|

Molekularformel |

C15H20N2O |

Molekulargewicht |

0 |

Synonyme |

BUT-FUCOXANTHIN, 19/'-(SH) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.